molecular formula C10H8ClN3 B15221553 5-Chloro-[2,4'-bipyridin]-3-amine

5-Chloro-[2,4'-bipyridin]-3-amine

Cat. No.: B15221553
M. Wt: 205.64 g/mol
InChI Key: NVPVTBCUVSNVRH-UHFFFAOYSA-N
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Description

5-Chloro-[2,4’-bipyridin]-3-amine is a heterocyclic organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a chlorine atom at the 5th position and an amine group at the 3rd position on the bipyridine ring. Bipyridines are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-[2,4’-bipyridin]-3-amine typically involves the chlorination of a bipyridine precursor followed by amination. One common method includes the reaction of 5-chloro-2,4’-bipyridine with ammonia or an amine under suitable conditions. The reaction is often carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 5-Chloro-[2,4’-bipyridin]-3-amine may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-[2,4’-bipyridin]-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex bipyridine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) with bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) or nickel complexes are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridines, while coupling reactions can produce extended bipyridine oligomers.

Scientific Research Applications

5-Chloro-[2,4’-bipyridin]-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.

    Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways.

    Industry: It is used in the synthesis of advanced materials, such as conductive polymers and electrochromic devices.

Mechanism of Action

The mechanism of action of 5-Chloro-[2,4’-bipyridin]-3-amine involves its interaction with specific molecular targets, such as metal ions or enzymes. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or biochemical processes. The exact pathways and molecular targets depend on the specific application and the nature of the complex formed.

Comparison with Similar Compounds

    4,4’-Bipyridine: Lacks the chlorine and amine substituents but is widely used as a ligand in coordination chemistry.

    2,2’-Bipyridine: Similar structure but with different substitution patterns, leading to distinct chemical properties and applications.

    3,3’-Bipyridine: Another isomer with unique properties and uses in various fields.

Uniqueness: 5-Chloro-[2,4’-bipyridin]-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly valuable in forming stable metal complexes and in applications requiring specific reactivity and selectivity.

Properties

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

5-chloro-2-pyridin-4-ylpyridin-3-amine

InChI

InChI=1S/C10H8ClN3/c11-8-5-9(12)10(14-6-8)7-1-3-13-4-2-7/h1-6H,12H2

InChI Key

NVPVTBCUVSNVRH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C=C(C=N2)Cl)N

Origin of Product

United States

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